molecular formula C9H12Cl2FN3 B1439233 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride CAS No. 1158297-70-1

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Cat. No. B1439233
M. Wt: 252.11 g/mol
InChI Key: JOIMPLPNVNMHOK-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, also known as FBMD, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and pharmacology. FBMD has a unique molecular structure that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Research by Harutyunyan (2016) explored the synthesis of derivatives involving nitrogen heterocycles, contributing to the knowledge of chemical reactions and properties related to compounds like N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride (Harutyunyan, 2016).

Biological and Pharmacological Applications

  • Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including compounds structurally similar to N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, and evaluated their antimicrobial and cytotoxic activities (Noolvi et al., 2014).
  • Synthesis for Pharmacological Screening : A study by Binoy et al. (2021) focused on synthesizing derivatives for pharmacological screening, highlighting the compound's potential in developing new pharmaceuticals (Binoy et al., 2021).
  • DNA Topoisomerase Inhibition : Alpan et al. (2007) investigated benzimidazole derivatives as inhibitors of type I DNA topoisomerases, which is significant for understanding the compound's role in genetic regulation and potential cancer therapy (Alpan et al., 2007).

Material Science and Other Applications

  • Crystal Structure Analysis : The work of Arslan et al. (2004) involved the synthesis of a benzimidazole compound and analysis of its crystal structure, which is vital for understanding its physical and chemical properties (Arslan et al., 2004).

properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMPLPNVNMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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